2-(4-碘-1H-吡唑-1-基)乙醇

描述

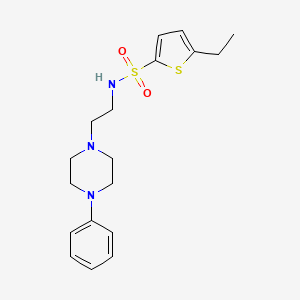

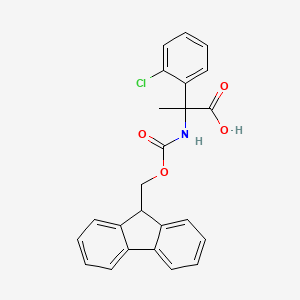

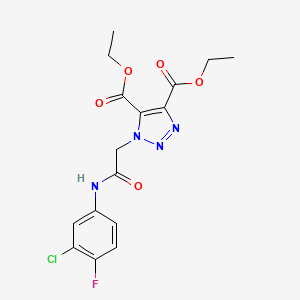

“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(4-Iodo-1H-pyrazol-1-yl)ethanol”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .Physical and Chemical Properties Analysis

“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .科学研究应用

咪唑类化合物的合成

咪唑是一个五元杂环体系,具有广泛的化学和生物学特性 . 1, 3-二唑衍生物显示出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和溃疡活性 . “2-(4-碘-1H-吡唑-1-基)乙醇”可能被用于合成含有咪唑的化合物。

新药开发

咪唑已成为新药开发中的重要合成子 . “2-(4-碘-1H-吡唑-1-基)乙醇”可用作以咪唑为核心结构的新药合成的构建块。

抗菌剂

一系列新型咪唑片段装饰的 2-(吡唑-4-基)-1,3,4-噁二唑,基于先前的工作,通过活性亚结构拼接原理设计合成 . 这些化合物对三种有毒的植物病原菌表现出优异的体外抗菌活性 . “2-(4-碘-1H-吡唑-1-基)乙醇”可能被用于合成这些抗菌剂。

抗利什曼原虫剂

进行了一项分子模拟研究,以证明一种化合物对体外前鞭毛体具有有效的抑制作用 . “2-(4-碘-1H-吡唑-1-基)乙醇”可能被用于合成抗利什曼原虫剂。

抗疟疾剂

同样的分子模拟研究也证明了一种化合物对体外具有有效的抗疟疾活性 . “2-(4-碘-1H-吡唑-1-基)乙醇”可能被用于合成抗疟疾剂。

抗肿瘤剂

据报道,含有咪唑的化合物具有抗肿瘤活性 . “2-(4-碘-1H-吡唑-1-基)乙醇”可能被用于合成抗肿瘤剂。

安全和危害

未来方向

The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .

生化分析

Biochemical Properties

It is known that pyrazole derivatives, the family to which this compound belongs, have a broad range of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Cellular Effects

Related pyrazole compounds have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Metabolic Pathways

It is known that imidazole, a related compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Transport and Distribution

It is known that the compound is highly soluble in water and other polar solvents .

属性

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYRYUORKTCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)

![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)